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Abstract

ACH-000143 is a novel, potent, and orally active benzimidazole-derived agonist of the
melatonin receptors MT1 and MT2.[1][2][3] It exhibits subnanomolar potency and is
characterized as a peripherally preferred agent, showing promise in the treatment of metabolic
diseases such as obesity, diabetes, and nonalcoholic steatohepatitis (NASH).[1][2][3]
Preclinical studies in diet-induced obese rat models have demonstrated its efficacy in reducing
liver triglycerides and steatosis.[1][2][3] An early safety assessment has indicated a favorable
profile, being devoid of hERG binding, genotoxicity, or behavioral alterations at significant
doses.[1][2][3] This document provides an in-depth technical overview of ACH-000143,
including its pharmacological data, mechanism of action, and the experimental protocols
utilized in its initial characterization.

Introduction

The physiological effects of melatonin are extensive, regulating circadian rhythms, sleep, and
metabolic processes.[4][5] These effects are primarily mediated through two high-affinity G
protein-coupled receptors (GPCRs), MT1 and MT2.[4][5] Both receptors are coupled to Gai/o
proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a
subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The modulation of
melatonin signaling in peripheral tissues is an emerging therapeutic strategy for metabolic
disorders.[1][2][3] ACH-000143 has been identified as a lead compound in a series of

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b8143701?utm_src=pdf-interest
https://www.benchchem.com/product/b8143701?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33626870/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.0c00627
https://acs.figshare.com/collections/Discovery_of_b_ACH-000143_b_A_Novel_Potent_and_Peripherally_Preferred_Melatonin_Receptor_Agonist_that_Reduces_Liver_Triglycerides_and_Steatosis_in_Diet-Induced_Obese_Rats/5297237
https://pubmed.ncbi.nlm.nih.gov/33626870/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.0c00627
https://acs.figshare.com/collections/Discovery_of_b_ACH-000143_b_A_Novel_Potent_and_Peripherally_Preferred_Melatonin_Receptor_Agonist_that_Reduces_Liver_Triglycerides_and_Steatosis_in_Diet-Induced_Obese_Rats/5297237
https://pubmed.ncbi.nlm.nih.gov/33626870/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.0c00627
https://acs.figshare.com/collections/Discovery_of_b_ACH-000143_b_A_Novel_Potent_and_Peripherally_Preferred_Melatonin_Receptor_Agonist_that_Reduces_Liver_Triglycerides_and_Steatosis_in_Diet-Induced_Obese_Rats/5297237
https://pubmed.ncbi.nlm.nih.gov/33626870/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.0c00627
https://acs.figshare.com/collections/Discovery_of_b_ACH-000143_b_A_Novel_Potent_and_Peripherally_Preferred_Melatonin_Receptor_Agonist_that_Reduces_Liver_Triglycerides_and_Steatosis_in_Diet-Induced_Obese_Rats/5297237
https://www.benchchem.com/product/b8143701?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6057902/
https://www.mdpi.com/1422-0067/23/1/471
https://pmc.ncbi.nlm.nih.gov/articles/PMC6057902/
https://www.mdpi.com/1422-0067/23/1/471
https://pmc.ncbi.nlm.nih.gov/articles/PMC6057902/
https://www.mdpi.com/1422-0067/23/1/471
https://pubmed.ncbi.nlm.nih.gov/33626870/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.0c00627
https://acs.figshare.com/collections/Discovery_of_b_ACH-000143_b_A_Novel_Potent_and_Peripherally_Preferred_Melatonin_Receptor_Agonist_that_Reduces_Liver_Triglycerides_and_Steatosis_in_Diet-Induced_Obese_Rats/5297237
https://www.benchchem.com/product/b8143701?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

benzimidazole derivatives designed to target these peripheral melatonin receptors with high

potency and selectivity.[1][2][3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for ACH-

000143.

Table 1: In Vitro Receptor Binding and Functional Activity

Target Assay Type Value Units
Radioligand Binding

Human MT1 ] 0.06 nM
(Ki)
Radioligand Binding

Human MT2 ] 0.32 nM
(Ki)
Functional Agonism

Human MT1 0.06 nM
(EC50)
Functional Agonism

Human MT2 0.32 nM

(EC50)

Data presented as mean values.

Table 2: In Vivo Efficacy in a Diet-Induced Obese (DIO) Rat Model

Parameter Dosage (mgl/kg, p.o.) Result

Plasma Glucose Reduction 10 -16.4% (p < 0.05)

30 -16.9% (p < 0.01)

Body Weight Gain 10 and 30 Significantly reduced
Liver Triglycerides 10 and 30 Significantly reduced
Hepatic Steatosis 10 and 30 Significantly reduced
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Study duration: 2 months of daily oral administration.[1][2][3]

Mechanism of Action and Signaling Pathway

ACH-000143 acts as a potent agonist at both MT1 and MT2 melatonin receptors.[1][2][3] Upon
binding, it initiates a conformational change in the receptor, leading to the activation of
associated inhibitory G proteins (Gai/o).[4][5] This activation inhibits the enzyme adenylyl
cyclase, resulting in decreased intracellular concentrations of the second messenger cAMP.[4]
[5] The reduction in cAMP levels subsequently downregulates the activity of protein kinase A
(PKA) and modulates downstream gene expression, including clock genes.[4][5] The MT2
receptor, in addition to coupling with Gai, can also signal through Gaq, activating the
phospholipase C (PLC) pathway.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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